4-(Tetrahydrofuran-3-yl)benzoic acid
Overview
Description
“4-(Tetrahydrofuran-3-yl)benzoic acid” is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . This compound is also known by other names such as “4-(oxolan-3-yl)benzoic acid” and "Benzoic acid, 4-(tetrahydro-3-furanyl)-" .
Molecular Structure Analysis
The molecular structure of “4-(Tetrahydrofuran-3-yl)benzoic acid” consists of a benzoic acid group attached to a tetrahydrofuran ring . The InChI code for this compound is "VYZCMKNCOWQPAD-UHFFFAOYSA-N" .
Scientific Research Applications
Synthesis of Complex Compounds
4-(Tetrahydrofuran-3-yl)benzoic acid and its derivatives are utilized in the synthesis of complex compounds. For instance, in the synthesis of pranlukast, a compound is prepared from tetrahydrofuran by various chemical processes including ring-opening and Friedel-Crafts alkylation (Zhang Yue et al., 2013).
Acaricidal Activity
Derivatives of tetrahydrofuran, such as octadecanoic acid-3,4-tetrahydrofuran diester, show significant acaricidal activity. Structural modifications, like introducing benzyloxy substitution and formation of a benzoate, enhance this activity, providing insights into novel pest control methods (Lixia Li et al., 2022).
Coordination Polymers and Spectral Studies
Tetrahydrofuran-3-yl benzoic acid derivatives are important in forming coordination polymers. These polymers have distinct structural topologies and are studied for their spectral properties, expanding our understanding of metal-organic frameworks (Weichao Song et al., 2009).
Understanding Molecular Interactions
4-(1H-Tetrazol-5-yl)benzoic acid monohydrate, a related compound, helps in understanding molecular interactions like hydrogen-bonding and π–π stacking. These interactions are crucial in the formation of three-dimensional networks in crystal structures (Guo-qing Li et al., 2008).
Solar Cell Applications
Derivatives of tetrahydrofuran-3-yl benzoic acid are explored in the context of dye-sensitized solar cells. They are investigated for their impact on energy levels, light-harvesting ability, and photovoltaic parameters, demonstrating potential in renewable energy technologies (Lin Yang et al., 2016).
Luminescent Lanthanide Complexes
The photophysical properties of lanthanide complexes, based on derivatives like 4-naphthalen-1-yl-benzoic acid, are intensively studied. These studies contribute to the understanding of effective energy-transfer pathways in luminescent lanthanide complexes (Yong Hee Kim et al., 2006).
Chemical Properties in Solvents
The dissociation constants of benzoic acids, including tetrahydrofuran derivatives, are determined in various solvents. This research provides valuable data for understanding chemical reactions and properties in different solvent environments (M. Niazi et al., 1992).
Future Directions
The future directions of “4-(Tetrahydrofuran-3-yl)benzoic acid” and similar compounds are promising. Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds .
properties
IUPAC Name |
4-(oxolan-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)9-3-1-8(2-4-9)10-5-6-14-7-10/h1-4,10H,5-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZCMKNCOWQPAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tetrahydrofuran-3-yl)benzoic acid | |
CAS RN |
1438382-08-1 | |
Record name | 4-(oxolan-3-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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